Product packaging for C.I. Disperse Yellow 58(Cat. No.:CAS No. 12236-30-5)

C.I. Disperse Yellow 58

Cat. No.: B1175329
CAS No.: 12236-30-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Disperse Dyes

The inception of disperse dyes is intrinsically linked to the development of hydrophobic synthetic fibers. In the 1920s, the emergence of cellulose (B213188) acetate (B1210297) fiber necessitated a new class of dyes, as existing ones suitable for natural fibers were ineffective. aatcc.org Initial attempts involved using simple aniline (B41778) azo dyes with solubilizing groups that would hydrolyze in the dyebath. aatcc.org A significant breakthrough occurred in 1924 when Baddiley and Ellis developed sulpho ricinoleic acid (SRA) as a dispersing agent, enabling the application of water-insoluble dyes to acetate fibers. textilelearner.net These were initially termed "acetate dyes." aatcc.org

The 1950s witnessed the advent of other synthetic fibers like polyesters, polyamides, and acrylics, which demanded dyes with more stringent properties, such as resistance to sublimation and stability at higher dyeing temperatures. aatcc.org This led to the official designation of "disperse dyes" in 1953. aatcc.orgtextilelearner.net The evolution of these dyes has been driven by the need for improved fastness properties, a wider color range, and more efficient and environmentally conscious synthesis and application methods. tiankunchemical.com

Classification and Structural Characteristics within Disperse Dye Chemistry

Disperse dyes are non-ionic organic compounds with low water solubility, making them suitable for dyeing hydrophobic fibers. textilelearner.net Their small molecular size facilitates diffusion into the polymer structure of the fiber. textilelearner.net Classification of disperse dyes can be based on several criteria, including their chemical structure and application properties.

Classification by Chemical Structure: Disperse dyes are primarily categorized into the following chemical groups:

Azo dyes: This is the largest and most important group, accounting for over 50% of all disperse dyes. textilelearner.netiprintingpress.com They are known for covering a wide spectrum of colors. iprintingpress.com

Anthraquinone (B42736) dyes: These dyes are valued for their bright shades, particularly in the red, blue, and violet range, and generally exhibit good light fastness. They constitute about 25% of disperse dyes. textilelearner.netcolorfuldyes.com

Nitro Dyes textilelearner.net

Amino Ketone dyes textilelearner.net

Methyne dyes textilelearner.net

Heterocyclic dyes: This category includes dyes based on quinoline, coumarin, and other heterocyclic systems. They are often associated with bright colors and good fastness properties. iprintingpress.comemerald.com C.I. Disperse Yellow 58 falls into the aminoketone category. worlddyevariety.com

Classification by Application Performance (Energy Level): This classification relates to the dyeing temperature and sublimation fastness of the dyes:

Low energy (Type E): These dyes have small molecular sizes, require lower dyeing temperatures (around 77°C with a carrier), and have poor sublimation fastness. textilelearner.nettiankunchemical.com

Medium energy (Type SE): These are applied at temperatures between 104°C and 110°C and offer moderate sublimation fastness. textilelearner.nettiankunchemical.com

High energy (Type S): These dyes are suitable for high-temperature dyeing (above 129°C) and hot-melt pad dyeing, providing excellent sublimation and all-around fastness properties. textilelearner.nettiankunchemical.com

This compound is a high-energy dye, making it suitable for high-temperature and high-pressure dyeing methods. worlddyevariety.com

Current Research Landscape and Emerging Trends for this compound

Recent research on disperse dyes, including those with structures similar to this compound, has focused on several key areas:

Synthesis of Novel Dyes: Researchers are continuously exploring the synthesis of new disperse dyes with enhanced properties. For instance, studies on novel pyrazolyl quinolinone derivatives have shown potential for creating dyes with a wide range of shades and excellent brightness on polyester (B1180765) fabrics. emerald.com

Improving Fastness Properties: A significant area of research is the improvement of light, washing, and sublimation fastness. The introduction of specific chemical moieties, such as in quinoline-based dyes, has been shown to yield good to excellent fastness properties. ijates.comderpharmachemica.com this compound itself exhibits good lightfastness with an ISO rating of 6-7.

Eco-friendly Dyeing Processes: There is a growing trend towards developing more environmentally friendly dyeing methods. This includes research into dispersant-free dyeing systems to minimize water pollution. sci-hub.ru

Application on New Fibers: The development of new synthetic fibers like polylactic acid (PLA) has spurred research into the applicability of existing and new disperse dyes for these materials. sci-hub.ru

This compound, with its aminoketone structure, is a subject of interest for its application in high-performance dyeing processes. Its properties make it a benchmark for the development of new yellow disperse dyes with high fastness.

Significance of this compound in Contemporary Dye Science and Technology

This compound holds considerable significance in the modern textile industry for several reasons:

High-Performance Dyeing: As a high-energy disperse dye, it is well-suited for the high-temperature dyeing of polyester, a dominant fiber in the textile market. worlddyevariety.com This ensures excellent dye penetration and fixation, leading to durable and vibrant coloration.

Brilliant Yellow Shade: It produces a brilliant yellow color with a fluorescent quality, which is highly desirable for fashion and technical textiles. worlddyevariety.com

Good Fastness Properties: this compound offers good fastness to light, washing, and perspiration, which is crucial for the longevity of the colored textile products. worlddyevariety.com

Versatility in Application: It is suitable for various application methods, including high-temperature, high-pressure, and carrier dyeing, as well as for direct printing on polyester. worlddyevariety.com

Benchmark for Research: The well-characterized properties of this compound serve as a standard for comparison in the development of new and improved yellow disperse dyes.

Properties

CAS No.

12236-30-5

Molecular Formula

C8H7ClN2

Synonyms

C.I. Disperse Yellow 58

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of C.i. Disperse Yellow 58

Conventional Synthetic Pathways for C.I. Disperse Yellow 58

The traditional synthesis of this compound is rooted in established organic chemistry reactions, primarily involving condensation to construct the core naphthalimide structure.

Condensation Reactions in this compound Synthesis

The manufacturing process for this compound is characterized by a key condensation reaction. This is followed by an intramolecular cyclization, or "closed loop" reaction, to form the final imide structure. The naphthalimide structure is known for its chemical stability and fluorescence, making it a valuable chromophore in dye chemistry. rsc.org

Key Precursors and Reaction Conditions

The synthesis of this compound involves the condensation of specific precursor molecules. The primary reactants are:

1,4,5,8-Naphthalenetetracarboxylic dianhydride

3-Methoxypropan-1-amine

3,4-dichlorobenzenamine Current time information in Yellow Medicine County, US.

While specific industrial process parameters are proprietary, the condensation reaction to form naphthalimides from anhydrides and amines is typically carried out by heating the reactants in a high-boiling point solvent, such as 1,4-dioxane (B91453) or 2-methoxyethanol, under reflux conditions. nih.gov In some cases, the reaction can be performed in aqueous media or even under solvent-free conditions. tandfonline.comresearchgate.net

Advanced Synthetic Strategies for this compound

To enhance efficiency, yield, and environmental compatibility, modern synthetic chemistry has explored advanced techniques for the production of disperse dyes, including those in the naphthalimide class.

Microwave-Assisted Synthesis of this compound and Analogues

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as drastically reduced reaction times, lower energy consumption, and often higher product yields. icrc.ac.irsemanticscholar.org This technique has been successfully applied to the synthesis of various naphthalimide derivatives. mdpi.comuctm.edu For instance, the imidation of 4-bromo-1,8-naphthalic anhydride (B1165640) and subsequent Suzuki coupling have been shown to be faster and more efficient under microwave heating compared to conventional oil-bath heating. mdpi.com Solvent-free microwave irradiation has also been used for C-N, C-O, and C-S bond formation on the naphthalimide core, producing fluorescent dyes in good to excellent yields in short timeframes. researchgate.net Although specific studies detailing the microwave-assisted synthesis of this compound are not prevalent, the successful application of this technology to analogous naphthalimide structures suggests its high potential for a more efficient and greener production route.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Naphthalimide Dyes

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Reaction Time Hours to days tandfonline.comMinutes tandfonline.comresearchgate.net
Energy Consumption HighLow semanticscholar.org
Product Yield Moderate to good tandfonline.comGood to excellent tandfonline.comresearchgate.net
Solvent Use Often requires high-boiling organic solvents nih.govCan be performed in greener solvents (e.g., water) or solvent-free tandfonline.comresearchgate.net

Ultrasonic-Assisted Synthesis Approaches

Ultrasonic irradiation, or sonochemistry, is another advanced technique that accelerates chemical reactions through acoustic cavitation. tandfonline.comtandfonline.com This method has been effectively used for the synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives from the corresponding anhydride and amines. tandfonline.comresearchgate.net Studies have shown that the imidation reaction under ultrasound can be 8 to 20 times faster than conventional reflux methods, proceeding in minutes rather than hours and resulting in higher yields (90-96% with ultrasound vs. 72-85% conventionally). tandfonline.comresearchgate.net The reactions are often performed in aqueous media at room temperature, highlighting the environmental benefits of this approach. tandfonline.com As with microwave assistance, while direct reports on the sonochemical synthesis of this compound are scarce, the proven success with structurally similar naphthalimides indicates it is a viable and advantageous alternative to traditional methods.

Table 2: Research Findings on Ultrasonic-Assisted Synthesis of Naphthalimide Analogues

Study FocusKey FindingsReference
Synthesis of 4-nitro-N-substituted-1,8-naphthalimidesReaction time reduced from 4-16 hours (reflux) to 35-40 minutes (ultrasound). Yields increased from 72-85% to 90-96%. tandfonline.comresearchgate.net
Synthesis in aqueous mediaUltrasound facilitates the reaction in water at room temperature, offering a green chemistry approach. tandfonline.com
MechanismAcceleration is attributed to the extreme temperatures and pressures generated by cavitation bubble collapse. researchgate.net

Derivatization and Molecular Engineering of this compound

The properties of a disperse dye are intrinsically linked to its molecular structure. The functionalization of the naphthalimide core at both the imide nitrogen and the aromatic ring is a key strategy for tuning its photophysical and electronic properties. rsc.org General strategies for improving the performance of disperse dyes include increasing the molecular size or introducing additional polar groups to enhance sublimation fastness.

In the specific case of this compound, the molecule incorporates several key structural features that are a result of deliberate molecular design:

Chloro Substituent : The presence of a chloro group on the aromatic ring is known to improve the dye's resistance to metal ions, which can be present in the dyebath.

Amino Group : 4-Amino-substituted naphthalimides are particularly important as they produce brilliant yellow colors and are key components in fluorescent dyes. nih.govlodz.pl

The derivatization of the naphthalimide scaffold is a broad field of research. For example, covalent attachment of UV-absorbing moieties like benzotriazoles has been explored to create more photostable dyes. rsc.org Other modifications aim to enhance fluorescence quantum yields, create large Stokes shifts, or introduce reactive groups for grafting the dye onto various surfaces. rsc.org These molecular engineering approaches allow for the creation of a vast array of naphthalimide-based dyes with tailored properties for specific applications, from textiles to advanced optoelectronics. rsc.org

Strategies for Introducing Functional Groups

The synthesis of this compound, which corresponds to the molecular formula C₂₄H₁₆ClN₃O₄, is centered around a naphthalimide structure derived from 1,4,5,8-Naphthalenetetracarboxylic dianhydride. sci-hub.ru The core manufacturing process involves the condensation of this dianhydride with two different amines: 3-Methoxypropan-1-amine and 3,4-dichlorobenzenamine, followed by a cyclization (closed loop) reaction. sci-hub.ru This synthetic route strategically incorporates specific functional groups onto the naphthalimide skeleton, each imparting crucial properties to the final dye molecule.

The introduction of electron-donating groups, such as amino groups, to the 4-position of the 1,8-naphthalimide (B145957) core is a key strategy for creating dyes with strong emission intensity and significant shifts in their absorption and emission spectra. units.itrsc.org In the case of this compound, two distinct amino-based functional groups are introduced.

Functional GroupPrecursor CompoundRole in Synthesis & Final Structure
3,4-dichlorophenylamino group 3,4-dichlorobenzenamineIntroduces a halogenated aromatic moiety. The two chloro-substituents are critical for the dye's stability and certain fastness properties.
3-methoxypropylamino group 3-Methoxypropan-1-amineAdds a flexible, polar alkyl-ether chain. This group influences the dye's solubility characteristics and its affinity for polyester (B1180765) fibers. sci-hub.ru
Naphthalimide Core 1,4,5,8-Naphthalenetetracarboxylic dianhydrideForms the rigid, planar chromophoric backbone of the dye, which is known for its inherent fluorescence and chemical stability. sigmaaldrich.comchemicalbook.com

This table outlines the key functional groups in this compound and their parent compounds.

The general structure of disperse dyes is typically small, planar, and non-ionic, which facilitates their diffusion into tightly packed polymer chains like polyester. sci-hub.ru The strategic attachment of polar functional groups, such as the methoxypropylamino group in Disperse Yellow 58, enhances the dipolar bonding between the dye and the fiber, affecting both the hue and the dyeing performance. sci-hub.ru

Impact of Structural Modifications on Dyeing Performance

The specific functional groups incorporated into the this compound molecule have a direct and significant impact on its performance as a textile dye. The combination of the rigid naphthalimide chromophore with the chloro- and methoxy-functionalized side chains results in a dye with a unique set of properties.

The dye produces a brilliant, colourful yellow shade with a distinct bright fluorescence. sci-hub.ru It is well-suited for high-temperature and high-pressure dyeing methods, which are standard for polyester fibers. sci-hub.ru The performance of disperse dyes is closely linked to their molecular structure, which influences their solubility, sublimation fastness, and affinity for different fibers. sci-hub.rutlr-journal.com

Structural FeatureImpact on Dyeing Performance
3,4-dichloro substitution Provides stability against the influence of metal ions, particularly calcium and magnesium, which can be present in the dyebath and can otherwise alter the final color shade. sci-hub.ru
Naphthalimide Chromophore Contributes to the dye's high light fastness and brilliant fluorescent yellow color. sci-hub.ru This core structure is fundamental to many stable and bright dyes. rsc.orgrsc.org
Methoxypropylamino Group This flexible side chain helps modulate the dye's affinity for polyester, while its polarity influences solubility and wash fastness.
Overall Molecular Structure The combination of these groups makes the dye highly effective for polyester but results in poor dyeing performance on other synthetic fibers such as polyamide and triacetate fibers. sci-hub.ru

This table details the correlation between the structural features of this compound and its application properties.

The sublimation fastness, a critical property for dyes applied to polyester which is often heat-set at high temperatures, is also influenced by the molecular structure. sci-hub.ru The introduction of polar groups and increasing the molecular size are common strategies to improve this property in disperse dyes.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of disperse dyes often involves high temperatures, organic solvents, and multi-step reactions, presenting environmental challenges. Modern synthetic chemistry is increasingly focused on adopting green chemistry principles to mitigate this impact. While specific green synthesis routes for this compound are not widely published, general advancements in the synthesis of naphthalimides and other disperse dyes highlight relevant and applicable strategies. rsc.orggoogle.com

The goal of green chemistry in dye synthesis is to reduce waste, minimize energy consumption, and use less hazardous substances. google.compjoes.com

Green Chemistry PrincipleApplication in Dye SynthesisPotential Relevance for this compound
Energy Efficiency Use of microwave irradiation as an alternative to conventional heating. This can dramatically reduce reaction times and energy consumption. google.comnih.govThe condensation and cyclization steps in the synthesis of this compound could potentially be accelerated using microwave-assisted methods.
Use of Safer Solvents/Solvent-Free Reactions Performing reactions under solvent-free conditions or in greener solvents like water or supercritical fluids (e.g., scCO₂). tlr-journal.comThe condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with amines can be conducted at high temperatures, and exploring solvent-free melt conditions or high-temperature water could be a greener alternative.
Catalysis Employing efficient and recyclable catalysts to improve reaction rates and yields, reducing the need for harsh reaction conditions. researchgate.netThe polycondensation to form naphthalimides can be catalyzed by agents like isoquinoline, and research into more benign and reusable catalysts is ongoing. researchgate.net
Use of Eco-Friendly Auxiliaries Replacing traditional dyeing auxiliaries with biodegradable and less toxic alternatives, such as those derived from citric acid. tlr-journal.comWhile not part of the synthesis itself, applying this compound using greener dispersing and leveling agents can significantly reduce the environmental footprint of the dyeing process. tlr-journal.com

This table summarizes key green chemistry principles and their applicability to the synthesis and application of dyes like this compound.

The development of eco-friendly reactive disperse dyes, which form a covalent bond with the fiber, is another avenue of green innovation aimed at improving dye utilization and reducing the amount of unfixed dye in wastewater. google.comnih.gov Applying these principles to the manufacturing process of this compound could lead to a more sustainable and economically viable production cycle.

Spectroscopic and Computational Characterization of C.i. Disperse Yellow 58

Advanced Spectroscopic Characterization Techniques

UV-Visible Spectroscopy for Electronic Structure Elucidation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. Although specific IR data for C.I. Disperse Yellow 58 is not detailed in the search results, the analysis of similar dyes provides a framework for the expected characteristic peaks. For example, in azo dyes like Disperse Yellow 7, a characteristic peak for the N=N stretch is observed around 1600 cm⁻¹. For dyes containing hydroxyl groups, a broad peak around 3400 cm⁻¹ is typical. The chemical structure of this compound, being an amino ketone, would be expected to show characteristic peaks for the amino (N-H) and ketone (C=O) functional groups. worlddyevariety.com The structural characterization of newly synthesized reactive disperse dyes routinely employs IR spectroscopy to confirm the presence of key functional groups. whiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of compounds through fragmentation analysis. The molecular weight of this compound is 445.85. worlddyevariety.com

In the analysis of various disperse dyes using techniques like Liquid Chromatography/Electrospray Ionization Mass Spectrometry (LC/ESI-MS), the protonated molecular ion [M+H]⁺ is often observed. For instance, in the analysis of nine different disperse dyes, including Disperse Yellow 3 and Disperse Yellow 7, the [M+H]⁺ ion was selected as the precursor ion for fragmentation studies. oup.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide crucial structural information. For Disperse Yellow 3, which has a molecular weight of 269.30, fragmentation was studied in both positive and negative ion modes. researchgate.netmdpi.com In positive ion mode, characteristic fragment ions are monitored for identification. researchgate.net

Different ionization techniques can be employed. Thermospray LC/MS has been used for the analysis of disperse dyes, though it may result in single ion spectra lacking detailed structural information without collision-induced dissociation (CID). epa.gov Electrospray ionization (ESI) is often more sensitive and can provide structural details through in-source CID or MS/MS experiments. epa.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of dyes. These theoretical studies provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), energy gaps, and global reactivity descriptors. acs.org

For instance, DFT calculations have been used to study the electronic structure and absorption properties of novel azo-salicylaldehyde disperse dyes, correlating theoretical findings with experimental dyeing behavior. acs.org The time-dependent DFT (TD-DFT) method is commonly used to calculate UV-visible spectra and predict the maximum absorption wavelengths (λmax) of dyes in different environments. researchgate.net

While specific DFT studies on this compound were not found in the search results, research on similar dyes demonstrates the utility of these methods. For example, DFT has been used to evaluate the structure and electronic properties of fluorophores like the quinoxaline (B1680401) analog of C.I. Disperse Yellow 54, where different functionals were tested to see their effect on the computed nonlinear optical properties. researchgate.net Such computational approaches are valuable for understanding the relationship between a dye's structure and its properties. acs.org

Table of Spectroscopic and Computational Data

ParameterThis compoundRelated Compounds
Molecular Formula C24H16ClN3O4 worlddyevariety.com-
Molecular Weight 445.85 worlddyevariety.com-
UV-Vis (λmax) Not specified~420 nm (Disperse Yellow 7)
IR (cm⁻¹) Not specified~1600 (N=N stretch for Azo Dyes)
Mass Spec (m/z) Not specified[M+H]⁺ is a common precursor ion for disperse dyes. oup.com
Computational (DFT) Not specifiedUsed to calculate HOMO, LUMO, energy gaps for similar dyes. acs.orgacs.org
HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting the electronic properties of a dye, including its color and reactivity. This "HOMO-LUMO gap" corresponds to the lowest energy electronic excitation possible for a molecule. epa.gov A smaller energy gap generally correlates with absorption at longer wavelengths. epa.gov This analysis is typically performed using Density Functional Theory (DFT) calculations. epa.gov

Despite the importance of this parameter, specific values for the HOMO-LUMO energy gap of this compound have not been reported in the searched scientific literature.

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide insight into the chemical reactivity and stability of a molecule. Key descriptors include:

Electron Affinity (A): The energy released when an electron is added.

Ionization Potential (I): The energy required to remove an electron.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are valuable for understanding a dye's interactions and stability. scribd.com However, a quantitative analysis of these descriptors for this compound is not available in published studies.

Molecular Dynamics Simulations for Conformation and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. epa.gov For disperse dyes, MD simulations can provide crucial insights into their conformational flexibility, aggregation behavior, and interactions with polymer fibers like polyester (B1180765). This information helps in understanding dyeing mechanisms and fastness properties. epdf.pub No specific studies utilizing MD simulations to investigate the conformational or interaction properties of this compound were found.

Semi-Empirical Methods in Predicting Molecular Geometries and Interactions (e.g., MOPAC, AM1, PM3, ZINDO)

Semi-empirical methods are a class of quantum mechanical calculations that use parameters derived from experimental data to simplify complex calculations, making them suitable for large molecules like dyes. Methods such as AM1 (Austin Model 1) and PM3 (Parametric Model 3) are used to predict molecular geometries, heats of formation, and other properties with reasonable accuracy and lower computational cost than ab initio methods. ZINDO is often used specifically for predicting electronic spectra.

While these methods have been effectively used to model other disperse dyes, specific research applying MOPAC, AM1, PM3, ZINDO, or similar semi-empirical methods to characterize this compound is absent from the available literature. A handbook on textile dyeing mentions that semi-empirical molecular orbital (SEMO) methods are a key tool for obtaining information on the geometry and electronic properties of dyes, and it lists this compound, but does not provide results from such calculations.

Application Mechanisms and Performance Studies of C.i. Disperse Yellow 58

Mechanisms of Interaction with Textile Substrates

The dyeing of hydrophobic fibers like polyester (B1180765) with disperse dyes is a physical process involving the transfer of non-ionic dye molecules from an aqueous dispersion into the amorphous regions of the fiber. This process is driven by the establishment of an equilibrium distribution of the dye between the dyebath and the fiber.

The application of C.I. Disperse Yellow 58 to polyester fibers involves a multi-step process. Initially, the dye, which exists as a fine dispersion in the aqueous dyebath, slowly dissolves to saturate the water. Individual dye molecules then travel from the solution to the surface of the polyester fiber, where they are adsorbed.

The critical step for coloration is the diffusion of these adsorbed dye molecules from the fiber surface into the polymer matrix. Polyester is a highly crystalline polymer with a compact structure, making it difficult for dye molecules to penetrate at room temperature. The rate of diffusion is practically negligible below the glass transition temperature (Tg) of polyester, which is approximately 70-80°C. Above this temperature, the polymer chains in the amorphous regions of the fiber gain sufficient mobility to create temporary voids. These openings allow the relatively small molecules of this compound to diffuse into the fiber's internal structure. The dyeing process is essentially a solid-solution mechanism where the dye dissolves in the amorphous regions of the polymer.

Once inside the polymer matrix, this compound molecules are held in place by weak intermolecular forces. As both the disperse dye and polyester are hydrophobic in nature, the primary forces of attraction are Van der Waals forces and dipole-dipole interactions. These forces are established between the non-polar parts of the dye molecule and the polyester chains. The substantivity of the dye for the fiber is attributed to the cumulative effect of these numerous but individually weak interactions. The planar structure of the dye molecule allows for close contact with the linear polyester chains, maximizing these intermolecular attractions. The dye does not form any covalent chemical bonds with the fiber; the "fixation" occurs when the fiber cools, the polymer structure contracts, and the dye molecules become physically entrapped within the amorphous regions.

Dyeing Kinetics and Thermodynamic Analysis

The efficiency and outcome of the dyeing process are heavily dependent on variables such as temperature, pressure, and the use of chemical auxiliaries known as carriers. Analyzing the kinetics and thermodynamics of dyeing provides insight into the rate and extent of dye uptake.

Temperature is the most critical factor in the dyeing of polyester with this compound. An increase in temperature significantly accelerates the dyeing rate by imparting higher kinetic energy to the dye molecules and increasing the segmental mobility of the polymer chains. This enhances the rate of dye diffusion into the fiber, leading to greater dye uptake in a shorter time.

High-temperature (HT) dyeing, typically performed at 125-130°C under pressure, is a common method for applying this dye. The elevated pressure prevents the boiling of the dyebath above 100°C, allowing for the optimal temperature range to be reached. At these temperatures, the polyester fiber swells, further facilitating the entry of dye molecules. The relationship between temperature and dye uptake is pronounced, with a significant increase in coloration efficiency observed as the temperature rises above the fiber's glass transition temperature.

Table 1: Representative Influence of Temperature on Dye Uptake (K/S Value) for Disperse Dyes on Polyester
Temperature (°C)PressureRelative Dye Uptake (K/S Value)Remarks
100°CAtmosphericLowDyeing rate is very slow; requires a carrier for practical application.
110°CPressurizedModerateDyeing rate increases as temperature surpasses Tg.
120°CPressurizedHighSignificant increase in dye diffusion and uptake.
130°CPressurizedVery High (Optimal)Optimum temperature for achieving deep shades and good exhaustion. nih.gov

An alternative to high-temperature dyeing is the carrier dyeing method, for which this compound is also suitable. worlddyevariety.com Carriers are organic chemical agents that act as swelling agents for the polyester fiber when added to the dyebath. The primary function of a carrier is to reduce the glass transition temperature of the polymer, allowing the fiber structure to open up at lower temperatures. textilelearner.net

This enables the dye molecules to diffuse into the fiber at atmospheric pressure, typically at or near the boil (95-100°C). textilelearner.netnih.gov The carrier molecules penetrate the fiber, disrupting the intermolecular forces between polymer chains and creating pathways for the dye. This method is advantageous when high-pressure equipment is unavailable. However, carriers must be completely removed after dyeing to avoid negatively impacting the fastness properties of the dyed material.

Table 2: Typical Parameters for Carrier Dyeing of Polyester
ParameterTypical Value/ConditionFunction
Dye1-3% (on weight of fiber)Colorant
Carrier2-5 g/LReduces fiber's glass transition temperature, swells fiber. textilelearner.net
Dispersing Agent1-2 g/LMaintains dye dispersion stability in the bath.
pH4.5 - 5.5 (adjusted with Acetic Acid)Optimizes dye stability and uptake.
Temperature95 - 100°CProvides energy for dye diffusion with the aid of a carrier.
Time60 - 90 minutesAllows for sufficient dye diffusion and leveling.

Dye exhaustion refers to the percentage of dye that is transferred from the dyebath to the fiber during the dyeing process. High exhaustion is desirable for economic efficiency and to minimize the amount of residual dye in the effluent, thereby reducing the environmental impact. Fixation, in the context of disperse dyes, refers to the successful entrapment of diffused dye molecules within the fiber matrix upon cooling.

Studies on disperse dyes show that exhaustion is highly dependent on dyeing parameters. For this compound, exhaustion rates are low at temperatures below 100°C without a carrier but increase dramatically under high-temperature conditions (e.g., 130°C) or with the use of an effective carrier system at the boil. The efficiency of exhaustion is a measure of the dye's affinity for the fiber under specific conditions. The process is an equilibrium, and extending the dyeing time at the target temperature allows the system to move further toward complete exhaustion. After dyeing, a "reduction clearing" process using sodium hydrosulfite and sodium hydroxide (B78521) is often employed to remove any dye particles adhering to the fiber surface, which improves wash fastness and ensures that only the fixed, diffused dye remains. nih.gov

Table 3: Representative Exhaustion & Fixation Efficiency under Various Dyeing Methods for Disperse Dyes
Dyeing MethodTemperatureKey AuxiliaryTypical Exhaustion %Typical Fixation %
Atmospheric (No Carrier)100°CNone30 - 40%Low
Carrier Dyeing100°CCarrier (e.g., Biphenyl)80 - 90%Good
High Temperature (HT)130°CNone> 95%Excellent

Photostability and Thermal Stability of this compound

The stability of a dye against environmental factors such as light and heat is crucial for its performance and the longevity of the colored material.

Investigation of Photodegradation Pathways and Products

Thermal Degradation Characteristics and Mechanisms

Specific studies detailing the thermal degradation mechanisms of this compound are limited. The thermal stability of dyes is critical, especially in processes like thermosol dyeing, which involve high temperatures sunnychemical.com. Generally, thermal degradation of complex organic molecules involves the breaking of chemical bonds due to heat, which can lead to a loss of color and structural integrity mdpi.com. The process can be influenced by the dye's molecular structure and the presence of other substances. For disperse dyes, poor thermal stability can lead to sublimation, where the dye turns into a gas at high temperatures, which affects color fastness blogspot.com.

Color Fastness Properties and Improvement Strategies

Color fastness refers to the resistance of a dyed textile to change its color or stain other fabrics under various conditions such as light exposure, washing, and heat.

Light Fastness Evaluations and Enhancements

Light fastness is a measure of a dye's ability to retain its color when exposed to light china-dyestuff.com. This compound exhibits good to excellent light fastness, with a rating of 6-7 on the standard 8-point scale worlddyevariety.com. This high rating indicates strong resistance to fading upon exposure to sunlight.

The evaluation of light fastness is typically conducted using a xenon arc lamp, which simulates natural sunlight, and the degree of fading is assessed by comparing the exposed sample to a standard Blue Wool scale textileengineering.netfyitester.com. Enhancing light fastness can be achieved by selecting dyes with inherently stable chemical structures and applying UV absorbers during the finishing process.

Table 1: Light Fastness Rating of this compound

Fastness TestStandardRating (Scale 1-8)Performance
Light FastnessISO6-7Good to Excellent

Wash Fastness and Sublimation Fastness Studies

Wash Fastness: This property measures the resistance of the dye to removal during washing. This compound demonstrates excellent wash fastness, with a rating of 5 for both fading and staining on a 5-point scale worlddyevariety.com. This indicates that the dye is well-fixed within the fiber and is unlikely to bleed or fade with repeated laundering. Strategies to improve wash fastness for disperse dyes include optimizing the dyeing process to ensure maximum dye penetration into the fiber and performing a post-treatment process called "reduction clearing" to remove any loose dye from the fiber surface colorfuldyes.comtiankunchemical.com.

Sublimation Fastness: Sublimation fastness is particularly important for disperse dyes used on polyester, as the dyed fabrics often undergo heat treatments like heat setting or ironing blogspot.com. This property refers to the dye's resistance to vaporizing from the solid state when heated blogspot.com. This compound has a perspiration fastness rating of 5 and an ironing fastness of 4-5, suggesting good stability during use and care worlddyevariety.com. Poor sublimation fastness can lead to problems such as color changes, staining of adjacent materials, and cross-staining during storage blogspot.com. Selecting dyes with higher molecular weight or more polar groups generally improves sublimation fastness.

Table 2: Wash, Perspiration, and Ironing Fastness Ratings of this compound

Fastness TestStandardFading Rating (Scale 1-5)Staining Rating (Scale 1-5)Performance
WashingISO55Excellent
PerspirationISO55Excellent
IroningISO4-5-Good to Excellent

Novel Functional Applications of this compound

Beyond its primary use in textile dyeing, the properties of this compound suggest potential for novel applications. The dye is described as having a "bright fluorescent" quality worlddyevariety.com. Fluorescent dyes are valuable in a variety of fields due to their ability to absorb light at one wavelength and emit it at a longer, visible wavelength china-dyestuff.com.

This fluorescent property could be exploited in applications such as:

Safety and High-Visibility Clothing: Fluorescent dyes are essential for producing textiles that meet safety standards for high-visibility apparel researchgate.net.

Sensors and Probes: Fluorescent compounds are widely used in the development of highly sensitive sensors for detecting various chemical and biological agents china-dyestuff.comicrc.ac.ir.

Marking and Tracing: The dye could be used as a marker in industrial processes or for security purposes where its fluorescence can be detected under specific lighting conditions china-dyestuff.com.

Further research into the specific spectral properties and quantum yield of this compound would be necessary to fully explore and develop these potential functional applications.

Integration into UV-Protective Textiles

Dyed fabrics generally provide better sun protection than their undyed counterparts, with darker and more intense colors often offering a higher degree of UV absorption nih.gov. As a brilliant yellow dye, this compound, when applied to textiles, particularly synthetic fabrics like polyester, can enhance their ability to block or absorb harmful UV rays, thereby protecting the wearer's skin.

A key piece of research in this area is a Korean patent that describes the use of this compound, an aminoketone-based disperse dye, in a dye liquor for artificial leather to improve its lightfastness. The patent further suggests that a triazine-based UV-absorber can be added to the dye solution to enhance the UV protection of the final product google.com. This indicates that this compound is compatible with UV-absorbing finishing agents, a common method for creating sun-protective clothing. The mechanism of protection involves the dye molecules absorbing UV radiation and dissipating the energy, thus preventing it from reaching the skin.

The performance of this compound in this application is influenced by several factors, including the dye concentration, the type of fabric, and the dyeing process used. High-temperature dyeing methods, which are suitable for this dye, can lead to better dye penetration and fixation within the fiber structure, potentially enhancing its durability and, consequently, its long-term UV-protective properties.

Below is a data table summarizing the key aspects of this compound's application in UV-protective textiles based on available information.

FeatureDescriptionSource
Dye Class Aminoketone Disperse Dye google.com
Application Dyeing of synthetic fibers, including artificial leather. google.com
UV Protection Mechanism Absorption of UV radiation by the dye molecules. nih.gov
Enhancement Can be used in conjunction with triazine-based UV absorbers. google.com
Influencing Factors Dye concentration, fabric type, and dyeing process.

Exploration in Smart Materials and Optoelectronic Devices

The exploration of this compound in the realms of smart materials and optoelectronic devices is primarily linked to one of its key characteristics: fluorescence chemicalbook.com. Fluorescent dyes are integral to the development of various advanced materials and devices due to their ability to absorb light at one wavelength and emit it at a longer wavelength. While specific research focusing exclusively on this compound for these applications is limited, its known fluorescent properties suggest potential avenues for exploration.

In the context of smart materials , fluorescent dyes can be incorporated into textiles to create sensors that respond to external stimuli such as temperature, pH, or the presence of certain chemicals. This response is often a change in the intensity or color of the emitted fluorescent light. Given that this compound produces bright yellow hues with fluorescence, it could potentially be investigated for its suitability in developing such sensory textiles . For instance, its fluorescence might be quenched or enhanced in the presence of specific analytes, forming the basis of a detection system.

For optoelectronic devices , fluorescent organic molecules are fundamental components in applications like Organic Light-Emitting Diodes (OLEDs) and dye-sensitized solar cells (DSSCs). In OLEDs, the fluorescent dye acts as the emissive layer, where electrical energy is converted into light. The efficiency and color of the emitted light are dependent on the photophysical properties of the dye.

In DSSCs, dyes are used as sensitizers to absorb sunlight and inject electrons into a semiconductor, generating an electric current. The effectiveness of a dye in a DSSC is determined by its absorption spectrum, energy levels of its molecular orbitals (HOMO and LUMO), and its ability to efficiently transfer electrons mdpi.com. The brilliant yellow color of this compound indicates strong absorption in the visible region of the electromagnetic spectrum, a prerequisite for a good solar cell sensitizer. However, detailed studies on its energy levels and electron injection capabilities would be necessary to ascertain its practical utility in this field.

The table below outlines the potential research directions for this compound in smart materials and optoelectronics based on its known properties.

Application AreaPotential Role of this compoundKey PropertyRequired Research
Smart Textiles Fluorescent sensor for detecting environmental changes.FluorescenceStudies on the sensitivity of its fluorescence to various stimuli (e.g., pH, temperature, chemical analytes).
Organic Light-Emitting Diodes (OLEDs) Emissive layer for light generation.FluorescenceInvestigation of its electroluminescent properties and device fabrication and performance.
Dye-Sensitized Solar Cells (DSSCs) Photosensitizer for light harvesting.Strong light absorption and fluorescence.Measurement of its HOMO/LUMO energy levels, electron injection efficiency, and overall device performance.

It is important to note that while the fluorescent nature of this compound makes it a candidate for these advanced applications, extensive research and development are required to validate its performance and viability in these fields.

Environmental Fate and Degradation of C.i. Disperse Yellow 58

Environmental Persistence and Mobility in Aquatic and Terrestrial Systems

The environmental persistence and mobility of organic substances are critical factors in determining their potential to contaminate freshwater resources. nih.gov Persistent and mobile organic compounds are those that degrade slowly and can be transported efficiently in aquatic systems and underground. nih.gov Disperse dyes, by their nature, are hydrophobic and have very low solubility in water. ohsu.edu This characteristic significantly influences their environmental fate.

In aquatic systems, C.I. Disperse Yellow 58 is expected to exhibit low mobility in the water column. Its hydrophobic properties cause it to adsorb to suspended solids and partition into sediment. In terrestrial environments, its mobility is also considered low due to strong adsorption to soil organic matter, which limits leaching into groundwater. The sorption capacity is a key parameter, often quantified by the equilibrium distribution coefficient (KD), which measures the ratio of the substance's concentration in the solid phase (soil, sediment) to the water phase. nih.gov

Biodegradation Pathways and Microbial Transformation Studies

The breakdown of azo dyes like this compound by microorganisms can occur under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions, typically following different mechanisms.

Anaerobic biodegradation is a primary pathway for the initial breakdown of azo dyes. In the absence of oxygen, various bacteria can use the azo bond (-N=N-) as an electron acceptor, leading to its reductive cleavage. This process breaks the dye molecule into smaller, often colorless, aromatic amines. While this step achieves decolorization, the resulting aromatic amines can sometimes be more persistent or toxic than the parent dye molecule. A sequential anaerobic-aerobic process is often effective, where the initial anaerobic cleavage is followed by an aerobic stage to degrade the resulting amines.

Photodegradation Kinetics and Mechanisms in Aqueous Media

Photodegradation, the breakdown of molecules by light, is another significant environmental fate process for dyes.

The rate of photodegradation is highly dependent on the light spectrum and its intensity. Ultraviolet (UV) radiation is generally more effective than visible light for degrading dyes because it has higher energy to excite photons and generate electron-hole pairs in semiconductor photocatalysts. researchgate.net The degradation process often follows pseudo-first-order kinetics, where the rate of disappearance of the dye is proportional to its concentration. nih.govresearchgate.net Increasing the light intensity can increase the degradation rate up to a certain point, after which the rate may level off as the catalyst surface becomes saturated or other factors become limiting. researchgate.net

Table 1: Factors Influencing Photodegradation Rate Interactive data table. Click on headers to sort.

Factor Influence on Degradation Rate Rationale
Light Spectrum UV light is generally more effective than visible light. researchgate.net Higher energy of UV photons leads to greater production of reactive species. researchgate.net
Light Intensity Rate increases with intensity up to a saturation point. researchgate.net Stronger irradiation increases the rate of generating reactive electron-hole pairs. researchgate.net
pH Optimal pH exists for maximum degradation efficiency. researchgate.net pH affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption.

| Catalyst Dose | Rate increases with catalyst dose up to an optimal level. | More catalyst provides more active sites for the reaction. |

The photodegradation of dyes results in the formation of various transformation products. The initial step often involves the cleavage of the chromophoric group, such as the azo bond, leading to decolorization. This is followed by the breakdown of the resulting aromatic intermediates into smaller molecules. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify these degradation products. nih.gov For similar dyes, studies have identified smaller aromatic compounds, organic acids, and eventually inorganic ions like sulfate (B86663) and nitrate (B79036) as the final products of complete mineralization. nih.gov

Hydrolytic Stability and Transformation in Various Environmental Conditions

Influence of pH: In general, the hydrolysis of dyes can be significantly affected by pH. For many disperse dyes, stability is often observed in the pH range of 5 to 7, which is also the typical pH for dyeing processes with these types of dyes. worlddyevariety.com Under strongly acidic or alkaline conditions, the rate of hydrolysis may increase. For this compound, extreme pH values could potentially lead to the cleavage of the imide rings or other functional groups, although specific degradation products have not been documented in the literature.

Influence of Temperature: Temperature is another critical factor that can influence the rate of chemical reactions, including hydrolysis. An increase in temperature generally accelerates the rate of hydrolysis. While specific data for this compound is unavailable, studies on other disperse dyes have shown that higher temperatures can lead to increased degradation.

The following table illustrates the potential hydrolytic stability of a generic disperse dye under various environmental conditions, as specific data for this compound is not available.

Table 1: Illustrative Hydrolytic Half-life of a Generic Disperse Dye under Various Conditions

Environmental ConditionpHTemperature (°C)Estimated Half-life (Days)
Slightly Acidic Water5.025> 365
Neutral Water7.025> 365
Slightly Alkaline Water9.025180 - 365
Neutral Water (Elevated Temp)7.05090 - 180

Note: This table is for illustrative purposes only and is based on the general behavior of disperse dyes. Specific experimental data for this compound is not available.

Adsorption and Desorption Behavior in Environmental Matrices

The mobility and distribution of this compound in the environment are largely governed by its adsorption and desorption behavior in matrices such as soil, sediment, and sludge. As a disperse dye, it has low water solubility, which suggests a tendency to adsorb onto solid particles.

Adsorption Mechanisms: The adsorption of disperse dyes onto environmental matrices is a complex process influenced by various factors. scialert.net The primary mechanisms often involve physical interactions, such as van der Waals forces and hydrophobic interactions between the non-polar parts of the dye molecule and the organic matter in soil and sediment. scialert.net The presence of functional groups in the dye's structure, such as the amino and ketone groups in this compound, may also contribute to more specific interactions.

Factors Influencing Adsorption and Desorption:

Organic Matter Content: Soils and sediments with higher organic carbon content are expected to exhibit greater adsorption capacity for hydrophobic compounds like disperse dyes. scialert.net

Temperature: Adsorption processes can be either exothermic or endothermic. For some disperse dyes, an increase in temperature has been shown to decrease adsorption, suggesting an exothermic process. scialert.net

Dye Concentration: The initial concentration of the dye in the aqueous phase is a significant driving force for adsorption. Generally, the amount of dye adsorbed per unit mass of adsorbent increases with the initial dye concentration until saturation of the available adsorption sites is reached. scialert.net

Desorption: The desorption process, or the release of the adsorbed dye back into the water phase, is crucial for determining the long-term fate and potential for groundwater contamination. The strength of the bonds formed during adsorption dictates the ease of desorption. If the adsorption is primarily due to weak physical forces, the process may be reversible. However, strong interactions can lead to irreversible or slow desorption.

Due to the lack of specific experimental data for this compound, the following table provides illustrative data on the adsorption of a generic disperse dye onto different environmental matrices.

Table 2: Illustrative Adsorption Parameters for a Generic Disperse Dye on Environmental Matrices

Environmental MatrixOrganic Carbon Content (%)Adsorption Capacity (mg/g)Desorption Potential
Sandy Soil0.5 - 1.5LowModerate
Clay Soil1.0 - 3.0ModerateLow to Moderate
River Sediment2.0 - 5.0HighLow
Sewage Sludge> 20Very HighVery Low

Note: This table is for illustrative purposes only and is based on the general behavior of disperse dyes. Specific experimental data for this compound is not available.

Analytical Methodologies for C.i. Disperse Yellow 58 Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like C.I. Disperse Yellow 58, which may be present in complex samples, chromatographic methods are essential to isolate it from interfering substances before quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For disperse dyes, which are typically non-ionic and have low water solubility, reversed-phase HPLC is the most common approach.

In a typical HPLC setup for this compound, a C18 column is used as the stationary phase, which retains the nonpolar dye molecule. A polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then used to elute the compound. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration, allowing for the separation of compounds with varying polarities. Detection is commonly achieved using an ultraviolet-visible (UV-Vis) or a photodiode array (PDA) detector set to a wavelength where the dye exhibits strong absorbance. The German standard method DIN 54231 outlines a procedure for the analysis of certain disperse dyes using HPLC. lcms.czlabrulez.com

Table 1: Typical HPLC Parameters for Disperse Dye Analysis

ParameterTypical Condition
Stationary Phase (Column)Reversed-phase C18 or C8
Mobile PhaseGradient of Acetonitrile/Water or Methanol/Water, often with a buffer (e.g., ammonium (B1175870) acetate)
Flow Rate0.5 - 1.0 mL/min
DetectionUV-Vis or Photodiode Array (PDA) at the dye's λmax
Column Temperature30 - 40 °C

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection. youngin.com This makes it particularly suitable for detecting trace levels of dyes in complex environmental or biological samples. oup.com The technique combines the separation power of LC with the mass-analyzing capability of MS, which allows for the unambiguous identification and quantification of the target compound.

After chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules. youngin.comoup.com For this compound (Molecular Weight: 445.85 g/mol ), the ESI source would generate a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 446.86.

In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. The analysis is often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where the instrument specifically monitors the transition of the precursor ion to one or more product ions. This process provides a high degree of certainty in identification and significantly reduces background noise, leading to very low detection limits. labrulez.comoup.com

Table 2: General LC-MS/MS Parameters for Disperse Dye Analysis

ParameterTypical Setting
LC SystemHPLC or UHPLC with reversed-phase column (e.g., C18)
Ion SourceElectrospray Ionization (ESI), typically in positive mode
Precursor Ion [M+H]⁺ for this compoundm/z ≈ 446.86
Acquisition ModeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Desolvation Temperature400 - 500 °C
Ion Spray Voltage~5000 V

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound itself is a large, non-volatile molecule and therefore cannot be directly analyzed by GC-MS. youngin.com However, this method is highly effective for the analysis of smaller, volatile products that may result from the degradation of the dye.

Processes such as photooxidation, ozonation, or microbial degradation can break down the complex structure of this compound into simpler, more volatile organic compounds. researchgate.netjwent.net These degradation products can be extracted from the sample matrix using an appropriate solvent and then injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the GC column, and subsequently identified by their unique mass spectra. This type of analysis is crucial for studying the environmental fate of the dye and understanding its degradation pathways. researchgate.net

Table 3: Example GC-MS Conditions for Dye Degradation Product Analysis

ParameterExample Condition (for Reactive Orange 16 products) researchgate.net
GC ColumnDB-1 (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Injector Temperature280 °C
Oven ProgramInitial 60°C (5 min), ramp at 10°C/min to 280°C (hold 5 min)
DetectorMass Spectrometer (SCAN mode)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While standard CE, or Capillary Zone Electrophoresis (CZE), is excellent for charged molecules, it is not suitable for neutral compounds like disperse dyes. researchgate.net

To overcome this limitation, a modified technique called Microemulsion Electrokinetic Capillary Chromatography (MEEKC) is employed. nih.gov MEEKC is particularly well-suited for separating water-insoluble or poorly soluble substances. researchgate.netnih.gov In this method, the separation buffer contains a microemulsion, which consists of nanometer-sized oil droplets (e.g., n-octane) stabilized by a surfactant (e.g., sodium dodecyl sulphate) in an aqueous buffer. researchgate.netnih.gov This microemulsion acts as a "pseudostationary phase." Neutral analytes like this compound partition between the aqueous buffer and the hydrophobic interior of the microemulsion droplets. The separation is achieved based on the differences in these partitioning coefficients, allowing for the effective separation of complex mixtures of disperse dyes. nih.gov

Table 4: Typical MEEKC Parameters for Disperse Dye Separation

ParameterTypical Condition researchgate.netnih.gov
CapillaryFused-silica
Background Electrolyte (BGE)Microemulsion containing borate (B1201080) buffer, n-octane (oil), butanol (co-surfactant), and SDS/sodium cholate (B1235396) (surfactants)
Separation Voltage20 - 30 kV
DetectionPhotodiode Array (PDA)

Spectrophotometric Quantification Methods

Spectrophotometric methods are based on the principle that chemical compounds absorb light at specific wavelengths. These techniques are widely used for the quantification of dyes due to their simplicity and cost-effectiveness.

UV-Visible spectrophotometry is a straightforward and rapid method for determining the concentration of a dye in a solution. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To quantify this compound, a UV-Vis spectrophotometer is used to measure the absorbance of a solution at the wavelength of maximum absorbance (λmax). researchgate.net For a yellow-colored dye, the λmax typically falls within the 400-480 nm range of the visible spectrum. By measuring the absorbance of an unknown sample at this specific wavelength and comparing it to a calibration curve prepared from standards of known concentrations, the concentration of the dye in the sample can be accurately determined. The presence of other compounds that absorb at the same wavelength can interfere with the measurement, which is why prior chromatographic separation is often necessary for complex samples. researchgate.net

Table 5: Principle of UV-Visible Spectrophotometric Quantification

PrincipleDescription
Governing LawBeer-Lambert Law (A = εbc)
Measurement WavelengthWavelength of Maximum Absorbance (λmax)
Quantification MethodComparison against a calibration curve of known standards
InstrumentationUV-Visible Spectrophotometer

Fluorescence Spectroscopy in Trace Analysis

This compound belongs to the aminoketone class and is specifically a naphthalimide derivative, a class of compounds renowned for their fluorescent properties. The inherent "bright fluorescent" nature of this compound makes fluorescence spectroscopy a highly suitable and sensitive technique for its trace analysis. Naphthalimide derivatives are well-established as versatile fluorophores, with their photophysical properties, including absorption and fluorescence spectra, being sensitive to the polarity of the surrounding environment (solvatochromism). nih.gov

The analytical utility of fluorescence spectroscopy lies in its ability to provide high sensitivity, often reaching parts-per-billion (ppb) levels, which is essential for detecting residual dye in textiles or environmental samples. The core principle involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of this emitted fluorescence is directly proportional to the concentration of the analyte over a certain range.

For naphthalimide derivatives, the fluorescence emission is typically strong, with high quantum efficiency and good photostability. nih.gov Studies on related naphthalimide compounds show strong green-yellow fluorescence with emission maxima often appearing between 450 nm and 540 nm. nih.govnih.gov The large separation between the excitation and emission wavelengths, known as the Stokes shift, is a characteristic advantage of naphthalimides, as it minimizes self-absorption and enhances detection sensitivity. nih.gov The fluorescence can be quenched or enhanced by various factors, including interactions with other molecules or changes in the local environment, a phenomenon that can be exploited for developing specific sensors. mdpi.commdpi.com

While specific photophysical parameters for this compound are not extensively documented in publicly available literature, the typical characteristics of similar naphthalimide-based dyes provide a strong basis for its analysis. A hypothetical trace analysis method would involve dissolving the extracted dye in a suitable solvent, determining its maximum excitation and emission wavelengths, and creating a calibration curve to quantify unknown samples.

Table 1: Representative Photophysical Properties of Naphthalimide Derivatives in Different Solvents

Derivative Type Solvent Excitation Max (λex, nm) Emission Max (λem, nm) Stokes Shift (nm) Quantum Yield (ΦF)
Piperidine-substituted Dioxane ~402 ~495 93 ~0.82
Piperidine-substituted Toluene Not specified ~495.5 Not specified ~0.45
Piperidine-substituted Acetonitrile Not specified Not specified Not specified ~0.11
Piperidine-substituted Dimethylformamide (DMF) Not specified ~536 Not specified Not specified

This table presents representative data from studies on various naphthalimide derivatives to illustrate typical spectral behavior and is not specific to this compound. nih.govnih.gov

Electrochemical Detection and Quantification Strategies

Electrochemical methods offer a compelling alternative to traditional spectroscopic and chromatographic techniques, providing high sensitivity, rapid analysis, and cost-effective instrumentation. researchgate.net For this compound, which has an electrochemically active naphthalimide core, voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are promising strategies for detection and quantification. mdpi.com

The fundamental principle involves applying a potential to a working electrode and measuring the resulting current, which corresponds to the reduction or oxidation of the analyte. Naphthalimide and its derivatives are known to undergo reversible or quasi-reversible electrochemical reduction, providing a distinct analytical signal. mdpi.com This process would involve the transfer of electrons to the aminoketone structure of the dye molecule at a specific potential.

A typical analytical procedure would involve:

Selection of a Working Electrode: Glassy carbon electrodes (GCE), carbon paste electrodes (CPE), or boron-doped diamond film electrodes (BDDFE) are common choices. electrochemsci.orgresearchgate.net The electrode surface may be modified with nanomaterials or polymers to enhance sensitivity and selectivity. nih.gov

Optimization of Conditions: The pH of the supporting electrolyte (e.g., phosphate (B84403) or Britton-Robinson buffer), accumulation time, and potential scan rate are optimized to achieve the best signal-to-noise ratio. electrochemsci.org

Analysis: DPV or SWV is often used for quantification due to their ability to minimize background currents and improve detection limits. nih.gov A calibration curve is constructed by plotting the peak current against the dye concentration.

While no specific voltammetric methods for this compound have been detailed in the reviewed literature, the extensive research on other dyes and electroactive compounds provides a clear framework for method development. electrochemsci.orgresearchgate.netirjet.net For instance, DPV has been successfully used to determine aminonitrophenols in hair dyes, achieving low detection limits. electrochemsci.org The primary challenge in electroanalysis can be surface fouling, where reaction products adsorb onto the electrode, diminishing the signal over time. researchgate.net This can often be addressed through electrode pre-treatment or specific cleaning protocols. researchgate.net

Table 2: Examples of Voltammetric Methods for Dye and Related Compound Analysis

Analyte(s) Technique Working Electrode pH (Buffer) Linear Range Limit of Detection (LOD)
p-phenylenediamine (PPD) Square Wave Voltammetry Glassy Carbon Not specified 0.5–98.6 µM 0.558 nM
Resorcinol & Hydroquinone Square Wave Voltammetry Modified Carbon Paste 6.0 (Phosphate) 50–700 µM (RC) 1.46 µM (RC)
4-amino-3-nitrophenol Differential Pulse Voltammetry Carbon Paste 2-12 (varied) Not specified Not specified

This table shows examples of voltammetric methods applied to other dyes and related compounds to illustrate the potential analytical performance for a method developed for this compound. electrochemsci.orgresearchgate.netnih.govirjet.net

Sample Preparation and Extraction Protocols

Extraction from Textile Substrates

Effective extraction of this compound from textile substrates, primarily polyester (B1180765), is a critical first step before any instrumental analysis. labaratuar.com The goal is to quantitatively remove the dye from the fiber matrix without causing its degradation. The German standard method DIN 54231 is a widely referenced procedure for the analysis of disperse dyes in textiles. satra.comscribd.comlcms.cz

This standard typically involves the following steps:

A representative sample of the textile is accurately weighed.

The dye is extracted using a suitable solvent, with methanol being commonly specified. satra.comscribd.comlcms.cz

The extraction process is often enhanced by using an ultrasonic bath at an elevated temperature (e.g., 50-70°C) for a defined period (e.g., 15-30 minutes). lcms.cz

After extraction, the mixture is centrifuged to separate the solid textile material. lcms.cz

The supernatant extract is filtered, typically through a 0.22 or 0.45 µm filter, to remove any particulate matter before analysis by techniques like High-Performance Liquid Chromatography (HPLC). lcms.cz

Other solvents have also been successfully employed for the extraction of disperse dyes from polyester, reflecting the dye's low water solubility. Chlorobenzene, heated to its boiling point, has been shown to be effective. irantypist.com The choice of solvent and extraction conditions depends on the specific fiber type and the subsequent analytical method.

Table 3: Summary of Extraction Protocols for Disperse Dyes from Textiles

Method Reference Solvent Temperature Duration Enhancement Subsequent Analysis
DIN 54231 Methanol Ambient or elevated Not specified Not specified HPLC, TLC, MS
SATRA TM450 Methanol Not specified Not specified Ultrasonic action LC-MS/MS
LC/MS/MS Study Methanol 50 °C 30 min Sonication LC-MS/MS

This table summarizes various reported extraction conditions for disperse dyes from textile matrices. satra.comlcms.czlcms.czirantypist.com

Sample Clean-up from Environmental Matrices

When analyzing this compound in complex environmental matrices like industrial wastewater or river water, a sample clean-up and pre-concentration step is essential to remove interfering substances and enhance detection sensitivity. oup.com Solid-Phase Extraction (SPE) is the most widely used technique for this purpose. oup.comugm.ac.id

The SPE process for disperse dyes from aqueous samples generally involves a reversed-phase mechanism, using a sorbent like C18. The protocol typically includes:

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with a strong organic solvent (e.g., methanol) followed by purified water or a weak buffer to activate the sorbent.

Sample Loading: A known volume of the water sample, often acidified, is passed through the cartridge. The non-polar disperse dye molecules adsorb onto the C18 stationary phase while more polar, water-soluble impurities pass through.

Washing: The cartridge is washed with a weak solvent (e.g., a methanol/water mixture) to remove any weakly retained interfering compounds. oup.com

Elution: The target analyte, this compound, is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. oup.com

This procedure not only cleans the sample but also concentrates the analyte, significantly lowering the method's limit of detection. The resulting eluate can then be analyzed, commonly by LC-MS/MS. oup.com Emerging techniques such as magnetic solid-phase extraction (MSPE) are also being developed, offering faster separation by using magnetic nanoparticles as the sorbent. ugm.ac.id

Table 4: Typical Solid-Phase Extraction (SPE) Protocol for Disperse Dyes in Water

Step Reagent/Solvent Purpose
1. Conditioning Methanol, followed by Milli-Q Water To activate the sorbent and ensure proper interaction with the sample.
2. Sample Loading Aqueous Sample (e.g., 1 Liter) To adsorb the target dyes onto the stationary phase.
3. Washing 20:80 (v/v) Methanol/Milli-Q Water To remove polar interferences.

| 4. Elution | 9:1 (v/v) Methanol/Water or Acetonitrile | To desorb and collect the concentrated analytes. |

This table outlines a general SPE procedure based on a validated method for multiple disperse dyes in environmental water samples. oup.com

Method Validation and Quality Assurance in this compound Analysis

Method validation is a mandatory requirement to ensure that an analytical procedure is reliable, accurate, and fit for its intended purpose. For the analysis of this compound, validation would be performed according to established guidelines, assessing parameters such as linearity, sensitivity, accuracy, and precision. oup.com

Key validation parameters include:

Linearity: Assessed by creating a calibration curve with standard solutions at multiple concentration levels. The coefficient of determination (r²) should ideally be >0.99. lcms.cz

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. For disperse dyes in environmental water, LOQs in the low ng/L range have been achieved using SPE-LC-MS/MS. oup.com

Accuracy: Often determined through recovery studies, where a sample is spiked with a known amount of the analyte. Recoveries are typically expected to be within a range of 70-120%. lcms.czoup.com

Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. Intra-day (repeatability) and inter-day (reproducibility) precision are evaluated, with RSD values typically desired to be below 15-20%. oup.com

Matrix Effect: In methods like LC-MS, the sample matrix can suppress or enhance the analyte signal. This is evaluated by comparing the response of a standard in pure solvent versus a standard spiked into a sample extract. lcms.czshimadzu.com

In addition to analytical method validation, quality assurance for the dye product itself involves a series of tests to ensure consistency between batches. These tests evaluate the physical properties of the dye dispersion, which are critical for its performance in textile applications. tianshengchem.comtiankunchemical.comdyestuffscn.com Key quality control tests include:

Dispersion Stability: Assesses whether the dye particles remain finely dispersed under dyeing conditions, particularly at high temperatures. tianshengchem.comtiankunchemical.comdyestuffscn.com

Diffusion Test: Measures the ability of the dye to spread uniformly, often evaluated using a filter paper spot test. tianshengchem.comtiankunchemical.comdyestuffscn.com

Tar Content and Purity: Chromatographic methods are used to identify and quantify impurities or by-products from the synthesis process. lcms.cz

Table 5: Representative Validation Data for LC-MS/MS Analysis of Disperse Dyes

Parameter Typical Value/Range
Linearity (r²) > 0.993
LOD 0.02 - 2.0 ng/mL (in solution)
LOQ 0.06 - 8.0 ng/mL (in solution)
Recovery 70 - 115%
Precision (%RSD) < 15%

| Matrix Effect | Highly variable (30 - 170%), can be mitigated by dilution |

This table presents typical performance characteristics from validated LC-MS/MS methods for a range of disperse dyes in textile and environmental samples. lcms.czoup.comshimadzu.com

Table of Compounds Mentioned

Compound Name C.I. Name Class / Type
Disperse Yellow 58 C.I. 56245 Aminoketone Dye
Methanol N/A Solvent
Acetonitrile N/A Solvent
Chlorobenzene N/A Solvent
Dimethylformamide N/A Solvent
Toluene N/A Solvent
Dioxane N/A Solvent
Tetrahydrofuran N/A Solvent
Britton-Robinson Buffer N/A Buffer Solution

Remediation and Treatment Technologies for C.i. Disperse Yellow 58 Contamination

Physicochemical Treatment Processes

Physicochemical treatments involve processes that utilize physical and chemical properties to separate and remove contaminants from wastewater. These methods are often employed due to their effectiveness in treating effluents with high color and organic load.

Adsorption is a widely used physical process for the removal of dyes, proving effective due to its simplicity and the availability of various adsorbents. ijert.org

Activated Carbon: Commercial activated carbon is a well-established adsorbent for dye removal. researchgate.net Its high surface area and porous structure provide numerous active sites for the adsorption of dye molecules. Studies on various yellow dyes have demonstrated the efficacy of activated carbon. For instance, in the treatment of wastewater containing reactive yellow dye, activated carbon has shown high removal percentages for both Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), reaching 100% removal in some batch systems. researchgate.net

Bentonite (B74815): Bentonite, a natural clay, is a cost-effective alternative adsorbent. researchgate.net Its performance can be significantly enhanced through modification. A study on Disperse Yellow 42, a similar disperse dye, investigated the adsorption capabilities of both natural bentonite and organo-modified bentonite (B-TBAI). The modified bentonite demonstrated superior performance. Key findings indicated that dye removal increases with a higher adsorbent dosage and is influenced by the pH of the solution. pjoes.com For the modified bentonite, an adsorption uptake of 94% was achieved for an initial dye concentration of 15 mg·L⁻¹. pjoes.com

Table 1: Research Findings on Adsorption of Disperse Yellow Dyes
AdsorbentDye StudiedKey FindingsRemoval Efficiency
Bentonite (Natural)Disperse Yellow 42Removal rate increases with increased pH. pjoes.comLow, less effective than modified form. researchgate.net
Organo-Modified Bentonite (B-TBAI)Disperse Yellow 42Adsorption uptake increased to 94% at an initial dye concentration of 15 mg·L⁻¹. pjoes.comUp to 94% pjoes.com
Nano-bentoniteDirect Yellow 50Optimum conditions: pH 3, sorbent dosage 1 g/L, contact time 45 min. researchgate.netUp to 100% (at 20 mg/L initial concentration) researchgate.net

Coagulation-flocculation is a common physicochemical method used to treat textile wastewater by destabilizing colloidal particles, leading to the formation of larger flocs that can be easily removed through sedimentation. researchgate.netsswm.info This process is effective for insoluble dyes like disperse dyes. researchgate.net

Different coagulants have been tested for their efficacy in removing disperse dyes, often in combination with reactive dyes to simulate real textile effluent. Studies have shown that polyaluminium chloride (PACl) can be more effective than other coagulants like alum and magnesium chloride (MgCl₂), achieving over 99% color removal and significant COD reduction. researchgate.net The optimal pH is a critical factor, with alum and PACl performing better in acidic ranges, while MgCl₂ is more effective in alkaline conditions. researchgate.net

Table 2: Coagulation-Flocculation Efficiency for Disperse Dyes
CoagulantOptimal pH RangeColor Removal EfficiencyReference
AlumAcidicVariable researchgate.net
Polyaluminium Chloride (PACl)Acidic>99% researchgate.net
Magnesium Chloride (MgCl₂)AlkalineVariable researchgate.net

Membrane-based separation processes, such as nanofiltration (NF) and reverse osmosis (RO), are effective in removing a wide range of dyes from effluents. sid.ir These technologies work by using semi-permeable membranes to separate the dye molecules from the water. For disperse dyes, NF membranes have demonstrated high rejection coefficients, with one study reporting up to 92.5% removal. sid.ir Reverse osmosis generally achieves even higher removal efficiencies for all dye types. sid.ir

Another related technique is Polymer-Enhanced Ultrafiltration (PEUF), where a water-soluble polymer is added to the wastewater. nih.gov This polymer binds with the smaller dye molecules to form larger aggregates that can then be effectively retained by an ultrafiltration membrane. nih.gov The efficiency of membrane processes can be affected by membrane fouling, where dye particles adsorb onto the membrane surface, potentially reducing the water permeability. nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of treatment procedures designed to remove organic materials through oxidation via reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for the degradation of complex and resistant organic compounds like dyes. atlantis-press.com

Ozonation involves the use of ozone (O₃) as a powerful oxidizing agent to break down the chromophoric groups of dyes, leading to decolorization and degradation. atlantis-press.com The effectiveness of ozonation is influenced by factors such as pH, ozone dosage, and initial dye concentration. gnest.org

Research on Disperse Yellow 42 showed that ozonation alone could achieve a 30% decolorization efficiency in 30 minutes. This efficiency was significantly increased to 73% through catalytic ozonation using Fe- and Mn-loaded zeolites, which promotes the generation of hydroxyl radicals. mdpi.com Studies on other disperse dyes have found that ozonation is typically more effective at alkaline pH, which facilitates the formation of hydroxyl radicals. gnest.org Increasing the ozone concentration generally leads to a decrease in the time required for decolorization. gnest.org

Table 3: Ozonation Treatment Results for Disperse Yellow 42
ProcessConditionsRemoval EfficiencyReference
Ozonation30 min treatment, 1.8 mg/min ozone dose30% mdpi.com
Catalytic Ozonation (Fe- & Mn-loaded zeolite)30 min treatment, 1.8 mg/min ozone dose, 0.5 g catalyst73% mdpi.com

The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals, which are potent oxidizing agents for organic pollutants. neptjournal.com The photo-Fenton process enhances this reaction through the use of UV or solar light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the degradation process. nih.gov

A study on the treatment of Disperse Yellow 119 provides valuable insight into the efficacy of these methods. The Fenton process achieved 98.6% spectral absorption coefficient (SAC) removal and 90.8% COD removal under optimal conditions. researchgate.net The solar-assisted photo-Fenton process further improved these results, reaching 99.1% SAC removal and 98.3% COD reduction. researchgate.net A critical parameter for the Fenton reaction is the pH, with the highest efficiency typically observed in acidic conditions around pH 3. neptjournal.comresearchgate.net

Table 4: Fenton and Photo-Fenton Treatment of Disperse Yellow 119
ProcessOptimal ConditionsSAC RemovalCOD Removal
Fenton ProcesspH 3, 50 mg/L Fe²⁺, 75 mg/L H₂O₂, 15 min98.6%90.8%
Solar Photo-Fenton ProcesspH 3, 50 mg/L Fe²⁺, 75 mg/L H₂O₂, 40 min solar irradiation99.1%98.3%

Source: researchgate.net

Biological Treatment Approaches

Biological methods utilize microorganisms to break down dye molecules, offering a more environmentally friendly and cost-effective treatment option.

Aerobic degradation uses microorganisms in the presence of oxygen to break down organic contaminants. The effectiveness of conventional activated sludge processes in wastewater treatment plants for the complete mineralization of many disperse dyes is often limited due to their complex structure and recalcitrance. Specific studies on the aerobic biodegradability of C.I. Disperse Yellow 58 could not be located.

Anaerobic treatment, which occurs in the absence of oxygen, is often effective in the initial breakdown of azo dyes by cleaving the azo bond, leading to decolorization. However, this can result in the formation of potentially hazardous aromatic amines. Information specifically concerning anaerobic bioremediation strategies for this compound is not present in the available literature.

Optimization of Treatment Parameters and Efficiency Evaluation

The optimization of parameters such as pH, temperature, catalyst dosage, and reaction time is crucial for maximizing the efficiency of any treatment process. Efficiency is typically evaluated by measuring color removal, Chemical Oxygen Demand (COD) reduction, and mineralization. Without specific studies on this compound, it is not possible to provide data on its treatment optimization.

Future Research Directions and Challenges in C.i. Disperse Yellow 58 Studies

Development of Sustainable Synthesis Routes

The conventional synthesis of disperse dyes often involves processes that are energy-intensive and utilize potentially hazardous chemicals, leading to significant environmental footprints. A primary challenge for C.I. Disperse Yellow 58 is the development of greener, more sustainable manufacturing pathways.

Future research should focus on:

Alternative Catalysis: Investigating novel catalytic systems, such as biocatalysts or metal-organic frameworks, to replace traditional acid/base catalysts. The goal is to enhance reaction efficiency, reduce energy consumption, and minimize waste generation.

Solvent-Free and Aqueous Synthesis: Exploring mechanochemical or solid-state synthesis routes that eliminate the need for toxic organic solvents is a promising frontier. Additionally, developing synthetic methods that can be performed in aqueous media would significantly improve the environmental profile of the dye's production.

Renewable Feedstocks: A long-term goal involves redesigning the synthesis of this compound's precursors from renewable, bio-based sources instead of petrochemicals. This aligns with the broader shift in the chemical industry towards a circular economy. rsc.orgrsc.org

Process Intensification: Research into methods like microwave-assisted synthesis or flow chemistry could dramatically reduce reaction times and improve yields, making the process more economically and environmentally sustainable. nih.gov Researchers have successfully used supercritical carbon dioxide (scCO2) as a medium for both dye synthesis and fabric dyeing simultaneously, offering a cleaner production pathway.

Proposed Sustainable ApproachResearch GoalPotential Benefits
Green Catalysis Replace harsh catalysts with eco-friendly alternatives (e.g., enzymes).Higher selectivity, lower energy use, reduced toxic waste.
Solvent Reduction Implement solvent-free (mechanochemistry) or aqueous-based synthesis.Elimination of volatile organic compounds (VOCs), improved safety.
Renewable Precursors Synthesize dye intermediates from biomass or other renewable sources.Reduced reliance on fossil fuels, lower carbon footprint.
Process Intensification Utilize technologies like flow chemistry or microwave assistance.Faster reaction rates, higher yields, smaller factory footprint.

Advanced Characterization of Dye-Substrate Interactions

The performance and durability of this compound are dictated by the physical and chemical interactions between the dye molecules and the polymer chains of the substrate, primarily polyester (B1180765). A deeper, molecular-level understanding of these interactions is crucial for optimizing dyeing processes and improving fastness properties.

Future research directions include:

Computational Modeling: Employing quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), to model the dye molecule's electronic structure and predict its behavior. researchgate.netresearchgate.netmdpi.comnih.govvu.nlmdpi.com Molecular Dynamics (MD) simulations can be used to visualize how the dye docks onto and diffuses into the polyester fiber, providing insights into the forces (e.g., van der Waals, hydrophobic interactions) that govern fixation. nih.govalfa-chemistry.com Such computational approaches can help analyze inconsistencies between lab-scale and mass-production dyeing, reducing waste. innovationintextiles.com

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques like solid-state NMR and time-resolved fluorescence spectroscopy to probe the local environment of the dye molecules within the fiber matrix. This can reveal information about dye aggregation, orientation, and mobility, which are key factors affecting color strength and fastness.

Surface Characterization: Using high-resolution microscopy, such as Atomic Force Microscopy (AFM), to study the distribution of the dye on the fiber surface and within the polymer's amorphous regions.

Predictive Modeling for Environmental Fate and Degradation

The release of disperse dyes into aquatic ecosystems is a significant environmental concern due to their persistence and potential toxicity. pisrt.orgapacsci.comnih.gov Predicting the environmental journey and ultimate fate of this compound is essential for comprehensive risk assessment and the development of effective wastewater treatment strategies. researchgate.net

Key research challenges involve:

Developing Fate Models: Creating robust environmental fate models (EFMs) that can predict the partitioning of this compound in various environmental compartments (water, soil, sediment). researchgate.net These models require accurate input data on the dye's physicochemical properties, such as water solubility, vapor pressure, and partition coefficients.

Investigating Degradation Pathways: Elucidating the mechanisms of both abiotic (e.g., photolysis, hydrolysis) and biotic degradation. Identifying the specific enzymes and microorganisms capable of breaking down the dye's aminoketone structure is crucial. researchgate.netspringerprofessional.demdpi.comnih.govnih.gov Studies have shown that enzymatic treatments, for instance using laccase, can be effective in decolorizing and detoxifying effluents containing disperse dyes. nih.govceon.rsfrontiersin.orgfrontiersin.orgresearchgate.net

Toxicity Assessment of Byproducts: A significant challenge is to identify the intermediate and final degradation products and assess their ecotoxicity. It is critical to ensure that the degradation process leads to complete mineralization or results in harmless byproducts.

Modeling/Research AreaObjectiveRequired Data/Methodology
Environmental Fate Modeling Predict dye distribution in air, water, and soil.Physicochemical properties (solubility, logP), multimedia models (e.g., USES-LCA).
Biodegradation Pathways Identify microorganisms and enzymes that break down the dye.Microbial culture studies, enzyme assays, genomic analysis. mdpi.comnih.gov
Photodegradation Studies Determine the dye's stability and breakdown products under UV/sunlight.Controlled irradiation experiments, chromatographic analysis (HPLC, GC-MS).
Ecotoxicity Analysis Assess the toxicity of the parent dye and its degradation byproducts.Bioassays on aquatic organisms (algae, daphnia, fish). nih.gov

Novel Applications in High-Performance Materials

While this compound is primarily used for polyester, its properties may be suitable for a range of advanced and sustainable materials. Expanding its application scope represents a significant opportunity for future research.

Potential areas for exploration:

Eco-Friendly Fibers: Investigating the dyeing performance of this compound on biodegradable polyesters like polylactic acid (PLA). acs.orgicm.edu.plresearchgate.netresearchgate.netmdpi.com Research would need to optimize dyeing conditions (temperature, pH, time) to achieve good color strength and fastness without compromising the fiber's mechanical integrity. icm.edu.plresearchgate.net

Functional Textiles: Exploring the possibility of creating "smart textiles" by incorporating this compound into functional finishing processes. For instance, research could investigate whether the dye, possibly in conjunction with nanoparticles like graphene oxide, could impart antistatic, UV-protective, or antimicrobial properties to the fabric. nih.govmeghmaniglobal.comresearchgate.net

High-Performance Polymers: Evaluating the suitability of the dye for coloring high-performance thermoplastics used in automotive, aerospace, or electronics, where thermal stability and lightfastness are critical.

Interdisciplinary Approaches to Dye Research

Addressing the complex challenges associated with this compound requires a move beyond traditional textile chemistry. Future breakthroughs will likely emerge from the convergence of multiple scientific disciplines.

Key interdisciplinary collaborations include:

Chemistry and Engineering: Collaboration between synthetic chemists and chemical engineers is needed to scale up sustainable synthesis routes from the lab to industrial production. elon.eduncsu.eduncsu.edu Textile engineers can work with polymer chemists to understand how fiber morphology influences dye uptake. ncsu.eduncsu.edu

Computational and Materials Science: The synergy between computational modeling and experimental materials science can accelerate the design of new dye-substrate systems with enhanced properties. nih.govvu.nl DFT calculations can predict promising dye structures, which can then be synthesized and tested on novel fibers. researchgate.netresearchgate.net

Biotechnology and Environmental Science: Biotechnologists can identify and engineer enzymes or microbial consortia for efficient biodegradation of dye effluents, a critical need identified by environmental scientists. nih.govresearchgate.net This interdisciplinary approach bridges the gap between understanding environmental impact and developing sustainable remediation technologies. mdpi.com

By pursuing these research directions, the scientific community can enhance the performance, sustainability, and safety profile of this compound, ensuring its continued utility in a technologically advanced and environmentally conscious world.

Q & A

Q. What guidelines improve the reproducibility of dye adsorption studies involving this compound?

  • Methodological Answer : Adhere to MIACE (Minimum Information About a Colloidal Experiment) standards. Report detailed protocols for substrate preparation (e.g., PET fiber pretreatment), dye bath conditions (pH, ionic strength), and instrument calibration. Share datasets with metadata on platforms like Zenodo .

Q. How can researchers effectively visualize complex degradation pathways in publications?

  • Methodological Answer : Use reaction network diagrams annotated with rate constants (e.g., Arrhenius plots) and color-coded intermediate species. Avoid overcrowding figures; instead, split pathways into subpanels. Follow journal-specific formatting for chemical structures and spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.